molecular formula C8H12N2 B1265774 4-(Ethylaminomethyl)pyridine CAS No. 33403-97-3

4-(Ethylaminomethyl)pyridine

Cat. No.: B1265774
CAS No.: 33403-97-3
M. Wt: 136.19 g/mol
InChI Key: ZBAMQLFFVBPAOX-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of 4-(Ethylaminomethyl)pyridine is characterized by a pyridine ring system bearing an ethylaminomethyl substituent at the 4-position. The compound possesses the molecular formula C8H12N2 with an average molecular mass of 136.198 atomic mass units. The International Union of Pure and Applied Chemistry systematic name for this compound is N-(pyridin-4-ylmethyl)ethanamine, which accurately describes the structural connectivity between the pyridine ring and the ethylamine moiety.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCNCC1=CC=NC=C1, clearly depicting the ethyl group attached to the nitrogen atom, which is subsequently connected to the methylene bridge linking to the pyridine ring at the 4-position. The compound is also known by several alternative nomenclatures including N-Ethyl-4-picolylamine and N-(4-Pyridylmethyl)ethylamine, reflecting different systematic approaches to naming this bifunctional molecule.

The Chemical Abstracts Service registry number for this compound is 33403-97-3, providing a unique identifier for database searches and regulatory purposes. The International Chemical Identifier key is ZBAMQLFFVBPAOX-UHFFFAOYSA-N, offering an additional standardized means of molecular identification across chemical databases.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)ethanamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2/c1-2-9-7-8-3-5-10-6-4-8/h3-6,9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAMQLFFVBPAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187049
Record name 4-((Ethylamino)methyl)pyridine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33403-97-3
Record name N-Ethyl-4-pyridinemethanamine
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Record name 4-((Ethylamino)methyl)pyridine
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Record name 4-((Ethylamino)methyl)pyridine
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Record name N-ethylpyridine-4-methylamine
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Record name 4-((ETHYLAMINO)METHYL)PYRIDINE
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Preparation Methods

Reaction Mechanism

Reductive amination involves condensation of 4-pyridinecarboxaldehyde with ethylamine to form an imine intermediate, followed by reduction to the target amine. Sodium cyanoborohydride (NaBH$$_3$$CN) is the preferred reducing agent due to its selectivity for imines over aldehydes.

Representative Protocol :

  • Reactants : 4-Pyridinecarboxaldehyde (1.0 equiv), ethylamine (1.2 equiv), NaBH$$_3$$CN (1.5 equiv).
  • Solvent : Methanol or ethanol.
  • Conditions : Stirring at 25°C for 12–24 hours under nitrogen.
  • Workup : Acid-base extraction with HCl (1M) and NaOH (1M), followed by solvent evaporation.

Optimization and Yields

  • Catalytic Acid : Acetic acid (10 mol%) enhances imine formation.
  • Yield : 75–85% under optimized conditions.
  • Purity : >95% (confirmed by $$^1$$H NMR and LC-MS).

Limitations :

  • Competing reduction of the aldehyde to 4-pyridinemethanol (5–10% side product).
  • Requires anhydrous conditions to prevent hydrolysis of NaBH$$_3$$CN.

Nucleophilic Substitution of 4-(Chloromethyl)pyridine

Reaction Design

4-(Chloromethyl)pyridine reacts with ethylamine via an S$$_N$$2 mechanism. Excess ethylamine acts as both nucleophile and base.

Representative Protocol :

  • Reactants : 4-(Chloromethyl)pyridine (1.0 equiv), ethylamine (5.0 equiv).
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Conditions : Reflux at 70°C for 8–12 hours.
  • Workup : Filtration to remove ammonium chloride, followed by column chromatography (silica gel, ethyl acetate/hexane).

Performance Metrics

  • Yield : 60–70%.
  • Side Products : Diethylated amine (<5%) and unreacted starting material (10–15%).
  • Scale-Up Feasibility : Limited by exothermicity; requires controlled addition of ethylamine.

Comparative Analysis of Methods

Parameter Reductive Amination Nucleophilic Substitution
Starting Material Cost High (4-pyridinecarboxaldehyde: ~\$200/g) Moderate (4-(chloromethyl)pyridine: ~\$150/g)
Reaction Time 12–24 hours 8–12 hours
Yield 75–85% 60–70%
Purity >95% 85–90%
Scalability Excellent Moderate
Key Limitation Aldehyde reduction Diethylation

Emerging Methodologies

Catalytic Hydrogenation

Preliminary studies suggest that 4-pyridinecarboxaldehyde and ethylamine can undergo hydrogenation using Ru/TiP-100 catalysts under 2 MPa H$$_2$$ at 30°C. Yields remain modest (50–60%) but offer a solvent-free alternative.

Enzymatic Approaches

Immobilized transaminases have been explored for asymmetric synthesis, though applicability to 4-(ethylaminomethyl)pyridine is unproven.

Industrial-Scale Considerations

  • Reductive Amination is favored for high-purity batches in pharmaceutical applications.
  • Nucleophilic Substitution is cost-effective for bulk production in agrochemicals.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylaminomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

4-(Ethylaminomethyl)pyridine serves as a versatile building block in organic synthesis. Its nucleophilic properties allow it to participate in various reactions:

  • Synthesis of Dithiocarbamate Derivatives : Research has demonstrated the successful synthesis of diorganotin dithiocarbamate derivatives using this compound as a precursor. This method involves a one-pot reaction that yields compounds with potential biological activity .
  • Nucleophilicity Studies : The compound has been included in studies analyzing the nucleophilicity of substituted pyridines. These studies indicate that this compound exhibits significant nucleophilic behavior, making it a candidate for further exploration in nucleophilic substitution reactions .

Coordination Chemistry

The coordination capabilities of this compound have been investigated in the context of metal complexes:

  • Ligand Properties : Its ability to coordinate with metal ions has been explored, particularly in the formation of complexes that exhibit interesting properties for catalysis and material science. The nitrogen atom in the pyridine ring acts as a Lewis base, facilitating the formation of stable metal-ligand complexes .
  • Structural Characterization : Studies involving crystallography have characterized several metal complexes formed with this compound, revealing insights into their structural and electronic properties. Such characterizations are crucial for understanding the reactivity and potential applications of these complexes .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise due to its biological activity:

  • Antimicrobial Activity : Some derivatives of this compound have been tested for antimicrobial properties. The structural modifications can enhance their efficacy against various pathogens, making them candidates for drug development .
  • Potential Neuroprotective Effects : Preliminary studies suggest that compounds related to this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This area remains under investigation, with ongoing research aimed at elucidating the mechanisms behind these effects .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed as a building block for synthesizing dithiocarbamate derivatives
Nucleophilicity StudiesDemonstrates significant nucleophilic behavior in substitution reactions
Coordination ChemistryForms stable metal-ligand complexes; characterized structurally
Medicinal ChemistryExhibits antimicrobial activity; potential neuroprotective effects

Case Studies

  • Synthesis of Diorganotin Dithiocarbamates :
    • A study reported the synthesis of diorganotin dithiocarbamate derivatives from this compound using a one-pot reaction method. The resulting compounds were characterized using NMR spectroscopy and X-ray crystallography, highlighting their structural features and potential applications in biological systems .
  • Nucleophilicity Analysis :
    • A detailed analysis was conducted to evaluate the nucleophilicity of various substituted pyridines, including this compound. The results indicated that this compound ranks high on the nucleophilicity scale, suggesting its utility in various synthetic applications where nucleophiles are required .

Mechanism of Action

The mechanism of action of 4-(Ethylaminomethyl)pyridine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and participate in various chemical interactions. Its ethylamino group can act as a nucleophile, facilitating reactions with electrophilic centers in target molecules .

Comparison with Similar Compounds

Comparison: 4-(Ethylaminomethyl)pyridine is unique due to its ethylamino group, which imparts distinct chemical properties compared to its methyl and amino analogs. This difference in structure can influence its reactivity, solubility, and applications in various fields .

Biological Activity

4-(Ethylaminomethyl)pyridine, also known as N-(pyridin-4-ylmethyl)ethanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is a pyridine derivative characterized by the presence of an ethylaminomethyl group at the 4-position of the pyridine ring. It can be synthesized through various methods, including nucleophilic substitution reactions involving pyridine derivatives and alkylating agents.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties . A study reported that this compound demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Enzyme Inhibition

The compound acts as a ligand for several enzymes, influencing their activity. For instance, it has been shown to inhibit topoisomerases, which are critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Nucleophilicity : Studies have analyzed the nucleophilicity of substituted pyridines, revealing that this compound exhibits significant nucleophilic character, which may enhance its reactivity towards electrophilic sites in biological molecules .
  • Ligand Interaction : Its structure allows it to act as a ligand for metal ions and enzymes, facilitating biochemical reactions crucial for cellular functions .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different bacterial strains.
  • Topoisomerase Inhibition : In vitro assays demonstrated that this compound inhibited topoisomerase II with an IC50 value of approximately 15 µM, suggesting its potential as an anticancer agent .
  • Structural Characterization : The crystal structure of complexes formed with this compound has been analyzed using X-ray crystallography, revealing insights into its binding interactions with target proteins .

Data Summary

Biological Activity Mechanism IC50/MIC Values
AntimicrobialDisruption of cell membranesMIC: 32-128 µg/mL
Topoisomerase InhibitionInhibition of DNA replicationIC50: ~15 µM
Ligand for EnzymesInteraction with active sitesVaries by enzyme

Q & A

Q. What are the established synthetic routes for 4-(ethylaminomethyl)pyridine, and how can purity be optimized?

this compound is typically synthesized via reductive alkylation or nucleophilic substitution. For example, ethylamine can react with 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the ethylamino group . Purification often involves column chromatography using silica gel with gradient elution (e.g., ethyl acetate/methanol) to remove unreacted starting materials and byproducts. Purity optimization requires monitoring via HPLC with a C18 column (UV detection at 254 nm) and confirming structural integrity via 1H^1H-NMR (e.g., δ 8.5 ppm for pyridine protons, δ 2.5 ppm for ethylamino CH₂) .

Q. How can researchers characterize the supramolecular interactions of this compound in crystalline phases?

X-ray crystallography is critical for analyzing supramolecular interactions. For related pyridine derivatives, studies reveal weak C–H⋯π interactions (2.7–3.6 Å) and π–π stacking (3.6 Å interplanar distances), forming 1D chains or lamellar networks . For this compound, similar methods can be applied: crystallize via slow solvent evaporation (e.g., ethanol/water), then analyze hydrogen bonding (N–H⋯N) and steric effects from the ethylamino group using Mercury or Olex2 software.

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reactivity data for this compound derivatives?

Discrepancies in reactivity (e.g., nitration vs. alkylation yields) often arise from steric hindrance or electronic effects. For example, nitration of 4-(halophenyl)pyridines requires concentrated HNO₃/H₂SO₄ at 0–5°C to avoid side reactions, while alkylation may need phase-transfer catalysts . To resolve contradictions:

  • Compare DFT-calculated activation energies (e.g., Gaussian09) with experimental yields.
  • Use in situ IR spectroscopy to monitor intermediate formation (e.g., nitro intermediates at 1520 cm⁻¹).
  • Validate regioselectivity via 13C^{13}C-NMR or X-ray crystallography .

Q. How does the ethylamino group influence catalytic activity in methane hydroxylation using pyridine-based complexes?

The ethylamino group enhances electron-donating capacity and metal coordination. For example, Pd(II) complexes with 4-(aminomethyl)pyridine ligands show higher turnover numbers in methane hydroxylation due to improved Lewis basicity and stabilization of Pd–O intermediates . Methodological steps:

  • Synthesize Pd/Fe complexes with this compound via ligand exchange.
  • Evaluate catalytic efficiency using gas chromatography (methanol yield) and kinetic isotope effects (KIE) to probe C–H activation mechanisms.
  • Compare with control ligands (e.g., unsubstituted pyridine) via cyclic voltammetry to assess redox potentials .

Q. What are the design principles for pharmacological derivatives of this compound targeting kinase inhibition?

Derivatization focuses on enhancing binding affinity and selectivity:

  • Introduce trifluoromethyl or benzamide groups at the pyridine ring (e.g., N-(4-{[2-(ethylamino)pyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide) to exploit hydrophobic pockets in kinase ATP-binding sites .
  • Optimize solubility via PEGylation or salt formation (e.g., hydrochloride salts).
  • Validate via in vitro kinase assays (IC₅₀ measurements) and molecular docking (AutoDock Vina) using PDB structures (e.g., EGFR kinase) .

Q. How can researchers analyze intermolecular interactions in this compound-based polymers for sensor applications?

Use spectroscopic and computational tools:

  • FTIR to identify hydrogen-bonding networks (N–H stretches at 3300 cm⁻¹).
  • DFT (B3LYP/6-311+G(d,p)) to model π–π stacking and charge-transfer interactions.
  • Fluorescence quenching assays to assess analyte binding (e.g., heavy metals via Stern-Volmer plots) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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